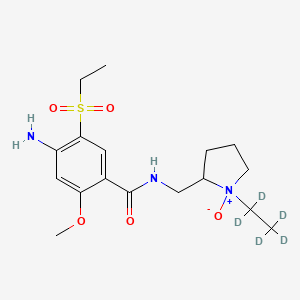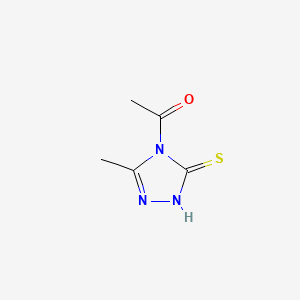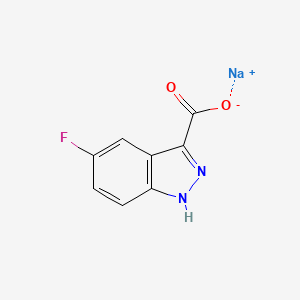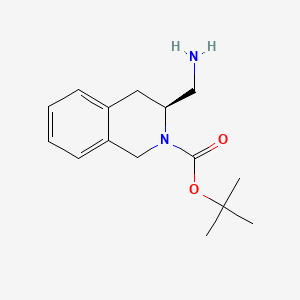
Amisulpride-d5 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Amisulpride-d5 N-Oxide has a molecular formula of C17H22D5N3O5S and a molecular weight of 390.51 . The structure of Amisulpride N-Oxide, which is similar, has been analyzed .Physical And Chemical Properties Analysis
Amisulpride-d5 N-Oxide has a molecular weight of 390.51 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Mechanisms
Amisulpride exhibits preferential binding to dopamine D2/D3 receptors in limbic rather than striatal structures, a characteristic that underscores its selective efficacy in treating schizophrenia by modulating dopamine transmission. At high dosages, amisulpride antagonizes postsynaptic D2/D3 receptors, reducing dopamine transmission, which is effective against predominantly positive symptoms of schizophrenia. Conversely, at low dosages, it blocks presynaptic D2/D3 receptors, enhancing dopamine transmission and addressing predominantly negative symptoms (McKeage & Plosker, 2004; Curran & Perry, 2001).
Clinical Efficacy
Studies have shown that amisulpride is at least as effective as haloperidol and comparable to risperidone or olanzapine in treating patients with schizophrenia exhibiting predominantly positive symptoms. For negative symptoms, low dosages of amisulpride significantly outperform placebo, indicating a nuanced efficacy profile that addresses the complex symptomatology of schizophrenia (Möller, 2000).
Tolerability and Quality of Life
Amisulpride's tolerability profile is notably better than haloperidol, with a lower incidence of extrapyramidal side effects. This improved tolerability, along with significant efficacy, positions amisulpride as a first-line treatment option, enhancing the quality of life for patients undergoing long-term therapy (Rosenzweig et al., 2002).
Wirkmechanismus
Target of Action
Amisulpride-d5 N-Oxide, a deuterium labeled variant of Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a region of the brain involved in emotional responses .
Mode of Action
Amisulpride-d5 N-Oxide interacts with its targets, the dopamine D2 and D3 receptors, by binding to them and inhibiting their activity . This inhibition reduces dopaminergic signaling, which can alleviate both positive and negative symptoms of schizophrenia . Notably, amisulpride has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .
Biochemical Pathways
The primary biochemical pathway affected by Amisulpride-d5 N-Oxide is the dopaminergic pathway. By antagonizing D2 and D3 receptors, it modulates the activity of this pathway, particularly in the limbic system . This modulation can lead to a reduction in symptoms of schizophrenia and major depression .
Pharmacokinetics
Amisulpride, the non-deuterated form of Amisulpride-d5 N-Oxide, shows large interindividual variability in plasma/serum levels . Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride .
Result of Action
The molecular and cellular effects of Amisulpride-d5 N-Oxide’s action primarily involve the modulation of dopaminergic signaling in the brain. This modulation can alleviate both positive (such as delusions, hallucinations, thought disorders, hostility, and suspicious behavior) and negative symptoms (such as blunted affect, emotional and social withdrawal) of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Action Environment
The action, efficacy, and stability of Amisulpride-d5 N-Oxide can be influenced by various environmental factors. For instance, the plasma levels of amisulpride were found to be higher in older patients and female patients, and in patients taking amisulpride combined with lithium . .
Eigenschaften
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amisulpride-d5 N-Oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)


